molecular formula C3H6N4O2S B11770172 5-amino-1H-imidazole-4-sulfonamide

5-amino-1H-imidazole-4-sulfonamide

Cat. No.: B11770172
M. Wt: 162.17 g/mol
InChI Key: QJWFVNPFVYMBKE-UHFFFAOYSA-N
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Description

5-Amino-1H-imidazole-4-sulfonamide (CAS 61006-94-8) is a high-value chemical scaffold that incorporates two privileged pharmacophores: the imidazole ring and the sulfonamide functional group. This compound is of significant interest in medicinal and organic chemistry for the design and synthesis of novel molecular hybrids and conjugates with potential biological activity. The imidazole core is a well-known proton donor and acceptor in enzymatic systems and serves as a key building block in molecules exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. The sulfonamide functional group, derived from sulfanilamide, forms the basis of several important drug classes and is known for its diverse pharmacological applications, such as anti-carbonic anhydrase activity, antibacterial effects, and more. Researchers utilize this compound as a versatile precursor to develop new chemical entities, particularly by combining its imidazole and sulfonamide moieties with other compatible pharmacophores in a single molecule to create compounds with enhanced or dual biological activities. This strategy is especially promising in the search for new agents to overcome antibiotic resistance. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N4O2S

Molecular Weight

162.17 g/mol

IUPAC Name

4-amino-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C3H6N4O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,4H2,(H,6,7)(H2,5,8,9)

InChI Key

QJWFVNPFVYMBKE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Amino 1h Imidazole 4 Sulfonamide and Its Analogues

De Novo Synthesis Strategies for the 5-amino-1H-imidazole-4-sulfonamide Core

The construction of the this compound scaffold can be approached through several synthetic routes, each offering distinct advantages in terms of starting material availability and reaction conditions.

Preparation from Nitroimidazole Precursors

A common and effective method for the synthesis of this compound involves the use of nitroimidazole precursors. nih.gov This strategy typically begins with a 4(5)-nitroimidazole-5(4)-sulfonamide intermediate. The critical step in this pathway is the reduction of the nitro group to an amino group. nih.gov This transformation is a well-established chemical process and can be achieved using various reducing agents. The resulting product is the sulfonamide analogue of 4(5)-aminoimidazole-5(4)-carboxamide (AICA). nih.gov

This multi-step approach leverages the reactivity of nitro-substituted imidazoles. nih.govnih.gov For instance, the synthesis of 5-nitroimidazoles can be accomplished through various methods, including the nitration of an imidazole (B134444) ring. nih.govnih.govuobabylon.edu.iq The subsequent introduction of the sulfonamide group and the reduction of the nitro group provide a versatile route to the target compound.

Multicomponent Reaction Approaches for Imidazole Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. nih.govsharif.eduresearchgate.net These one-pot reactions combine three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures. researchgate.net

One notable MCR for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves the condensation of benzil, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). sharif.edu This reaction can be effectively promoted by catalysts such as sulfonic acid-functionalized pyridinium (B92312) chloride under solvent-free conditions. sharif.edu While this specific example does not directly yield the 5-amino-4-sulfonamide structure, the principles of MCRs can be adapted to construct the desired imidazole core by selecting appropriate starting materials. The versatility of MCRs allows for the introduction of various substituents on the imidazole ring, which is a key advantage for generating a library of analogues. nih.govresearchgate.net

Integration of Sulfonamide Functionality into Imidazole Scaffolds

The introduction of a sulfonamide group onto a pre-formed imidazole ring is a crucial step in many synthetic pathways. A common method for achieving this is through the reaction of an amino-substituted imidazole with a sulfonyl chloride. nih.govijarsct.co.in This reaction typically proceeds in the presence of a base.

Recent advancements have focused on developing more efficient and milder conditions for sulfonamide synthesis. For example, copper-catalyzed three-component reactions have been developed for the synthesis of sulfonamides from aryldiazonium tetrafluoroborates, a sulfur dioxide source, and N-chloroamines. jsynthchem.com Another innovative approach involves a copper-catalyzed decarboxylative halosulfonylation, which allows for the synthesis of sulfonamides from readily available aryl carboxylic acids and amines. acs.org These modern methods offer advantages in terms of substrate scope and functional group tolerance. acs.orgthieme-connect.com

Derivatization and Functionalization of this compound Analogues

Once the core this compound structure is obtained, further derivatization can be carried out to explore the structure-activity relationship of this class of compounds.

Modifications at the Sulfonamide Nitrogen (N-substitution)

The nitrogen atom of the sulfonamide group provides a key handle for derivatization. N-substitution of sulfonamides is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. nih.govnih.govsemanticscholar.org This can be achieved by reacting the primary sulfonamide with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions. ijarsct.co.innih.govsemanticscholar.org

The reactivity of the sulfonamide nitrogen can be tuned, and selective N-arylation can be achieved by carefully selecting the reaction conditions, including the catalyst, solvent, and base. thieme-connect.com For example, copper-catalyzed N-arylation has been shown to be effective for this transformation. thieme-connect.com

Starting Material Reagent Product Reference
5-(dimethylamino)naphthalene-1-sulfonyl chlorideAromatic aminesN-substituted sulfonamides semanticscholar.org
Sulfondiimidoyl fluorideImidazole, then primary aminesSulfondiimidamides nih.gov
Sulfonyl chloridePrimary or secondary aminesSulfonamides ijarsct.co.in

Substitution Patterns on the Imidazole Ring (e.g., at C-2, C-4, C-5)

The imidazole ring itself offers multiple sites for functionalization, including the carbon atoms at the C-2, C-4, and C-5 positions. uobabylon.edu.iqglobalresearchonline.net The reactivity of these positions towards electrophilic substitution can be influenced by the existing substituents on the ring. globalresearchonline.net

C-2 Position: The C-2 position of the imidazole ring can be functionalized through various reactions, including lithiation followed by reaction with an electrophile. youtube.com Palladium-catalyzed C-H functionalization reactions have also emerged as powerful tools for introducing substituents at this position. nih.gov

C-4 and C-5 Positions: Electrophilic substitution on the imidazole ring generally occurs at the C-4 and C-5 positions. uobabylon.edu.iqglobalresearchonline.net Halogenation, such as bromination or iodination, can be readily achieved using appropriate reagents. uobabylon.edu.iqyoutube.com Nitration is another common electrophilic substitution reaction for imidazoles. uobabylon.edu.iq The resulting substituted imidazoles can then be used to synthesize a diverse range of analogues.

Late-stage functionalization strategies, directed by the sulfonamide pharmacophore itself, have been developed to introduce various functional groups onto the aromatic ring of aryl sulfonamides. acs.org These methods, which include olefination, arylation, alkylation, and halogenation, provide a direct route to novel analogues from a common intermediate. acs.org

Position Reaction Type Reagents Example Product Reference
C-2Lithiation/Electrophilic Quenchn-Butyllithium, then electrophile2-Substituted imidazole youtube.com
C-2Palladium-Catalyzed Isocyanide InsertionIsocyanide, Palladium catalystIndeno[1,2-d]imidazole nih.gov
C-4/C-5HalogenationBromine in chloroform2,4,5-Tribromoimidazole uobabylon.edu.iq
C-4/C-5NitrationNitric acid, Sulfuric acid4(5)-Nitroimidazole uobabylon.edu.iq
C-5Lithiation/Electrophilic Quenchn-Butyllithium, then electrophile5-Substituted imidazole youtube.com

Formation of Complex Hybrid Structures (e.g., Schiff Bases, Thiazolidinone Conjugates)

The primary amino group of this compound and its analogs, such as 5-amino-1H-imidazole-4-carboxamide, serves as a versatile handle for the construction of more complex molecular architectures. Notably, the formation of Schiff bases and thiazolidinone conjugates represents a key synthetic strategy.

Schiff Bases:

Schiff bases are readily synthesized through the condensation reaction of the amino group of an imidazole derivative with an aromatic aldehyde. derpharmachemica.comresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent like methanol. derpharmachemica.com A variety of aromatic aldehydes can be employed, leading to a diverse library of Schiff base derivatives. derpharmachemica.comnih.gov For instance, aldehydes such as benzaldehyde, p-chlorobenzaldehyde, and anisaldehyde have been successfully reacted with 5-amino-1H-imidazole-4-carboxamide to yield the corresponding Schiff bases. derpharmachemica.com

Thiazolidinone Conjugates:

The synthesized Schiff bases can be further elaborated to form thiazolidinone conjugates. This is achieved by reacting the Schiff base with a compound containing a mercaptoacetic acid moiety. derpharmachemica.comresearchgate.net This cyclization reaction results in the formation of a thiazolidinone ring fused to the imidazole core, creating a hybrid structure with potential applications in medicinal chemistry. derpharmachemica.comnih.govnih.gov

Generation of Isomeric and Tautomeric Forms for Research

The imidazole ring system is known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In the case of this compound and its analogs, annular prototropic tautomerism is of particular interest. nih.gov

These compounds can exist in different tautomeric forms, such as the 5-amino-1H, 3-amino-1H, and 5-amino-4H forms. nih.gov The predominant tautomer in solution can be influenced by factors like the electronic properties of substituents on the imidazole ring. nih.gov For example, electron-withdrawing groups tend to favor the 5-amino-1H-tautomer. nih.gov While the amino form is generally more stable than the imino form for most aminoheteroaromatic compounds, the specific equilibrium can be influenced by the solvent, temperature, and pH. researchgate.net The generation and study of these isomeric and tautomeric forms are crucial for understanding the compound's chemical reactivity and biological activity. X-ray crystallography has been instrumental in determining the solid-state tautomeric forms of related triazole compounds, often revealing the 5-amino-form to be prevalent. nih.gov

Methodologies for Compound Characterization in Synthetic Research

The unambiguous identification and purity assessment of newly synthesized compounds are paramount in chemical research. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound derivatives. nih.govnih.gov In ¹H NMR spectra, characteristic signals for the imidazole ring protons and protons of substituents can be identified. nih.gov For example, the protons of the imidazole ring in related compounds have been observed in the range of 7.32 ppm. nih.gov ¹³C NMR spectra provide information about the carbon skeleton, with distinct signals for the imidazole ring carbons and any attached functional groups. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. derpharmachemica.comnih.gov For sulfonamide derivatives, characteristic stretching vibrations for the SO₂ group are typically observed in the ranges of 1320–1310 cm⁻¹ (asymmetric) and 1155–1143 cm⁻¹ (symmetric). rsc.org Other important vibrations include N-H stretching of the amino and amide groups, and C=O stretching in carboxamide analogs. rsc.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. derpharmachemica.comnih.govresearchgate.netresearchgate.net Techniques like electrospray ionization (ESI) are often used, and the detection can be performed in positive or negative ion mode. nih.govresearchgate.net For 5-aminoimidazole-4-carboxamide (B1664886) (AICA), a related compound, multiple reaction monitoring (MRM) has been used to detect the transition of m/z 127 to 110. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique to monitor the progress of a reaction and to assess the purity of the final product. derpharmachemica.comusda.govnih.govresearchgate.netresearchgate.net The purity of a compound can be inferred by the presence of a single spot on the TLC plate after development with an appropriate solvent system. researchgate.net Different visualization techniques, such as UV light or staining reagents like fluorescamine (B152294), can be used to detect the spots. usda.gov For sulfonamides, various mobile phases have been developed to achieve effective separation. nih.gov

Computational and Theoretical Investigations of 5 Amino 1h Imidazole 4 Sulfonamide

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how 5-amino-1H-imidazole-4-sulfonamide might interact with protein targets. These simulations provide a static or dynamic picture of the ligand within a protein's binding site.

Molecular docking studies on related sulfonamide and imidazole-containing compounds are used to predict their binding modes with specific protein targets. For instance, in studies of sulfonamide-based inhibitors targeting enzymes like V600EBRAF, docking simulations identify key amino acid residues crucial for binding. nih.gov These interactions typically involve a combination of hydrogen bonds and hydrophobic interactions.

In one such study on benzimidazole-linked sulfonamides, hydrogen bonds were consistently formed with the cysteine 532 residue in the V600EBRAF protein's binding site. nih.gov Similarly, docking studies of imidazole (B134444) derivatives against the SARS-CoV-2 main protease have been performed to understand their inhibitory potential by examining interactions at the active site. rsc.org These simulations pinpoint which parts of the molecule, such as the sulfonamide or imidazole groups, are likely to interact with the protein backbone or specific amino acid side chains. For this compound, it is predicted that the amino and sulfonamide groups would be primary sites for forming hydrogen bonds, while the imidazole ring could participate in hydrophobic or pi-stacking interactions.

Table 1: Representative Ligand-Protein Interactions from Docking Studies of Related Compounds

Interaction Type Interacting Ligand Group Interacting Protein Residue (Example) Reference
Hydrogen Bond Sulfonamide Cysteine (Cys532), Glutamine (Gln530) nih.gov

This table is illustrative of interactions found in studies on similar sulfonamide-based compounds.

Beyond identifying binding modes, computational methods estimate the strength of the ligand-protein interaction, often expressed as a binding affinity or docking score. Methods like MM-GBSA and MM-PBSA (Molecular Mechanics with Generalized Born and Poisson-Boltzmann Surface Area) are used to calculate these binding free energies. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view, assessing the stability of the ligand-protein complex over time. By simulating the movement of atoms over nanoseconds, researchers can observe the conformational stability of the ligand in the binding pocket. A key metric from MD simulations is the Root Mean Square Deviation (RMSD), where low RMSD values (e.g., < 0.2 nm) indicate a stable binding pose. nih.gov For new derivatives of imidazole, 100-nanosecond MD simulations have been used to confirm the stability of the complex formed with target proteins. tandfonline.com These techniques are essential for validating the initial docking results and ensuring the predicted binding mode is energetically favorable and stable under physiological conditions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule like this compound. indexcopernicus.com

DFT methods are employed to analyze the electronic structure of sulfonamide and imidazole derivatives. tandfonline.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Data from Quantum Chemical Calculations for Sulfonamide Derivatives

Calculation/Analysis Information Provided Significance Reference
DFT (B3LYP) Optimized molecular geometry (bond lengths, angles) Provides the most stable 3D structure of the molecule. tandfonline.comindexcopernicus.com
HOMO-LUMO Analysis Energy gap, electron-donating/accepting ability Predicts chemical reactivity and stability. tandfonline.com
MEP Map Electron density and electrostatic potential Identifies reactive sites for intermolecular interactions. tandfonline.com

This table summarizes the types of data obtained from quantum chemical studies on related sulfonamide compounds.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational models to predict how modifications to a chemical structure will affect its biological activity. For a compound like this compound, this involves creating a virtual library of related molecules with different substituents on the imidazole ring or sulfonamide group.

By docking this series of compounds into a target protein's active site, researchers can build a predictive SAR model. For example, a study on a series of novel sulfonamide derivatives designed as V600EBRAF inhibitors used molecular docking to rationalize why certain compounds showed higher inhibitory activity. nih.gov The results showed that adding different chemical groups influenced the binding mode and affinity. Such studies can reveal that, for instance, a bulky hydrophobic group at a specific position might enhance binding by occupying a hydrophobic pocket in the target protein, while a polar group might be favorable at another position to form a new hydrogen bond. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. Computational studies, particularly molecular docking and SAR analysis, are pivotal in identifying these features for a given chemical series.

While specific docking studies on this compound are not extensively detailed in the public literature, analysis of related imidazole-sulfonamide hybrids provides significant insights. For instance, in studies of tri-aryl imidazole-benzene sulfonamide hybrids designed as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, molecular docking has been used to elucidate the binding modes. nih.gov These studies revealed that the primary sulfonamide group is a critical pharmacophoric element, essential for coordinating with the zinc ion in the enzyme's active site—a hallmark interaction for this class of inhibitors. nih.gov

The general pharmacophoric features for this class of compounds, inferred from related structures, can be summarized as:

Hydrogen Bond Acceptors/Donors: The amino group (-NH2) and the sulfonamide group (-SO2NH2) on the imidazole ring are prime candidates for forming hydrogen bonds with amino acid residues in a target's active site. The imidazole ring itself contains nitrogen atoms that can also act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The imidazole ring provides a core aromatic structure. In related analogue series, substitutions at various positions on the imidazole ring with hydrophobic groups have been shown to influence activity. scispace.com For example, QSAR studies on imidazole derivatives have indicated that increasing hydrophobicity, represented by a positive contribution of the SlogP descriptor (log of the octanol/water partition coefficient), can enhance biological activity. scispace.com

Defined Spatial Arrangement: The relative orientation of the amino and sulfonamide groups on the imidazole scaffold creates a specific three-dimensional arrangement of interaction points that a target protein must accommodate.

Molecular docking simulations of potent imidazole-sulfonamide inhibitors targeting carbonic anhydrase IX have shown that these molecules adopt a specific orientation within the active site, allowing for key interactions that contribute to their inhibitory power and selectivity. nih.gov

Predictive Modeling for Novel Analogue Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models, once validated, become powerful tools for predicting the activity of novel analogues, thereby prioritizing synthetic efforts.

A 2D-QSAR study was conducted on a series of imidazole and sulfonamide derivatives to explore the physicochemical properties driving their antidiabetic activity. scispace.com The study developed statistically significant and predictive models using multiple linear regression (MLR) and partial least square (PLS) analysis. scispace.com

The developed QSAR models highlighted the importance of specific molecular descriptors in modulating the biological activity of these compounds. scispace.com For the imidazole series, the key descriptors were SlogP and T_N_O_5 (count of nitrogen and oxygen atoms). scispace.com

Table 1: Key Molecular Descriptors from QSAR Analysis of Imidazole Derivatives

DescriptorDefinitionContribution to Activity
SlogP Log of the octanol/water partition coefficientPositive (Increased hydrophobicity enhances activity)
T_N_O_5 Total number of nitrogen and oxygen atoms separated by 5 bondsPositive (Specific atomic arrangements are favorable)

Data sourced from a QSAR study on imidazoles and sulfonamides as antidiabetic agents. scispace.com

The statistical quality of the developed QSAR models is crucial for their predictive power. A robust model is expected to have a high squared correlation coefficient (r²) for the training set, and strong internal (q²) and external (pred_r²) validation metrics. scispace.com

Table 2: Statistical Validation of the 2D-QSAR Model for Imidazole Derivatives

ParameterValueCondition for a Predictive Model
(Squared Correlation Coefficient)> 0.7r² > 0.7
(Cross-validated Correlation Coefficient)> 0.5q² > 0.5
pred_r² (Predictive R-squared for External Test Set)> 0.6pred_r² > 0.6

These statistical parameters confirm the predictive power of the established QSAR models for the analyzed series of imidazole derivatives. scispace.com

These findings suggest that for the design of novel analogues based on the this compound scaffold, modifications should focus on modulating hydrophobicity and the spatial arrangement of heteroatoms. For example, introducing hydrophobic substituents could be a promising strategy to enhance activity, guided by the positive coefficient of the SlogP descriptor. scispace.com Such predictive models provide a rational framework for optimizing the lead structure to achieve improved biological performance.

Mechanistic Studies and Biological Activity Profiles of 5 Amino 1h Imidazole 4 Sulfonamide and Its Derivatives in Preclinical Research Models

Enzyme Inhibition Mechanisms

The diverse biological activities of 5-amino-1H-imidazole-4-sulfonamide and its derivatives stem from their ability to interact with and inhibit a range of enzymes crucial for various pathological processes. These interactions are often characterized by high specificity and potency, making this class of compounds a subject of intensive preclinical research. The following sections detail the mechanistic basis of their inhibitory action against several key enzymatic targets.

Carbonic Anhydrase Inhibition: Substrate Binding and Catalytic Disruption

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. acs.orgnih.gov The primary mechanism of action involves the binding of the sulfonamide moiety to the zinc ion (Zn2+) located at the active site of the enzyme. acs.org This interaction displaces the zinc-bound water molecule, which is essential for the catalytic hydration of carbon dioxide to bicarbonate. acs.org The nitrogen atom of the sulfonamide group coordinates with the zinc ion, effectively blocking the enzyme's catalytic activity. acs.org

Five-membered heterocyclic sulfonamides, a category that includes derivatives of this compound, have been shown to be particularly effective CA inhibitors. nih.gov Their efficacy is often superior to that of six-membered ring structures. nih.gov The specific binding and inhibitory potency can be modulated by substitutions on the imidazole (B134444) ring, which can lead to isoform-selective inhibition. nih.gov For instance, derivatives of [4-(aminosulfonyl)phenyl]-1H-pyrazole-5-carboxamide have shown that substitutions on the phenyl and pyrazole (B372694) moieties significantly influence their inhibitory activity against different human CA (hCA) isoforms. nih.gov While direct studies on this compound are limited in the provided context, the established principles of sulfonamide and heterocyclic CA inhibitors suggest a similar mechanism of action, with the potential for developing highly selective inhibitors for therapeutic applications such as antiglaucoma agents. acs.orgnih.gov

Dihydropteroate (B1496061) Synthase Inhibition in Bacterial Models

Sulfonamide-based drugs are known to be effective antibacterial agents due to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov This pathway is essential for the production of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org The inhibitory action of sulfonamides is based on their structural similarity to para-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.gov By competitively binding to the pABA-binding site on the enzyme, sulfonamides prevent the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.orgnih.gov

While specific studies on this compound as a DHPS inhibitor are not detailed in the provided results, the general mechanism for sulfonamides is well-understood. The sulfonamide group is crucial for this inhibitory activity. nih.gov Furthermore, research into pterin-sulfa conjugates has shown that these molecules can act as potent DHPS inhibitors. nih.govwustl.edu These conjugates mimic the structure of the enzymatic product, pteroic acid, and bind tightly to the active site of DHPS. nih.gov This suggests that derivatives of this compound could potentially be designed to act as effective DHPS inhibitors, leveraging the established principles of sulfonamide-based antibacterial agents.

Cytochrome P-450-dependent Lanosterol (B1674476) 14α-demethylase (CYP51) Inhibition in Fungal Pathogen Models

Azole-based antifungal agents, which include imidazole derivatives, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. benthamdirect.comnih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. bioworld.com The mechanism of inhibition involves the azole ring's nitrogen atom binding to the heme iron atom in the active site of CYP51. nih.gov This interaction prevents the demethylation of lanosterol, the enzyme's substrate. benthamdirect.com

Protein Kinase C-iota (PKC-ι) Inhibition and its Research Implications

A significant body of preclinical research has focused on derivatives of this compound as potent and specific inhibitors of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers. nih.govnih.govmdpi.comaacrjournals.orgnih.govresearchgate.netnih.govspandidos-publications.com One such derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been extensively studied. nih.govnih.govnih.gov

ICA-1s and its prodrug, [4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl] methyl dihydrogen phosphate (B84403) (ICA-1), have demonstrated specific inhibition of PKC-ι activity. nih.govnih.gov Kinase assays have shown that ICA-1s and its related compound ICA-1T exhibit significant inhibition of PKC-ι (over 60%), with minimal effect on the closely related PKC-zeta (PKC-ζ). nih.gov The IC50 for ICA-1 in a kinase activity assay was approximately 0.1 μM. nih.gov This specificity is crucial as it reduces the potential for off-target effects.

The inhibition of PKC-ι by these compounds has been shown to have significant anti-cancer effects in various preclinical models. In neuroblastoma cells, ICA-1 inhibited a PKC-ι/Cdk7/cdk2 cell signaling pathway, leading to reduced cell proliferation and induction of apoptosis. nih.gov In prostate cancer cell lines, ICA-1 was shown to be an effective and specific inhibitor of PKC-ι, leading to decreased malignant cell proliferation and apoptosis. spandidos-publications.com Furthermore, in vivo studies using xenograft models of prostate cancer demonstrated that treatment with ICA-1s significantly reduced tumor growth. nih.gov Research in ovarian cancer cell lines has also shown that the PKC-ι specific inhibitor ICA-1S can lead to the degradation of mutant p53. aacrjournals.org

Table 1: Investigated Derivatives of this compound as PKC-ι Inhibitors

Compound Name Chemical Name Investigated For Key Findings
ICA-1 [4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl] methyl dihydrogen phosphate PKC-ι inhibition in neuroblastoma IC50 of ~0.1 μM for PKC-ι inhibition; inhibited cell proliferation and induced apoptosis. nih.gov
ICA-1s 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide PKC-ι inhibition in prostate and ovarian cancer Specific inhibitor of PKC-ι; reduced tumor growth in vivo. nih.govspandidos-publications.comaacrjournals.org
ICA-1T [4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl] methyl dihydrogen phosphate PKC-ι inhibition in melanoma Specific inhibitor of PKC-ι; reduced cell proliferation and induced apoptosis. nih.gov

HIV-1 Integrase and LEDGF/p75 Interaction Disruption

The interaction between HIV-1 integrase (IN) and the human lens epithelium-derived growth factor (LEDGF/p75) is a critical step for the integration of the viral genome into the host cell's chromatin, making it an attractive target for antiretroviral drug discovery. nih.govrsc.orgnih.govplos.org Allosteric inhibitors that disrupt this protein-protein interaction have shown promise in preclinical studies. plos.orgnih.gov

Research has identified that imidazole-based compounds can act as inhibitors of the HIV-1 IN-LEDGF/p75 interaction. nih.govnih.govresearchgate.net A high-throughput screening approach identified novel 5-carbonyl-1H-imidazole-4-carboxamides that are capable of inhibiting this interaction in vitro. nih.gov Subsequent structure-activity relationship studies led to the synthesis of a panel of selective and non-cytotoxic inhibitors with enhanced potency. nih.gov Another study described the synthesis of 1-substituted-5-aryl-1H-imidazole fragments that displayed inhibitory activity in an AlphaScreen HIV-1 IN-LEDGF/p75 inhibition assay, with IC50 values ranging from 7.0 to 30.4 µM. nih.gov These findings indicate that the imidazole scaffold is a viable starting point for designing next-generation inhibitors that target the HIV-1 IN and LEDGF/p75 interaction. nih.gov While direct studies on this compound were not found, the proven efficacy of related imidazole structures suggests its potential as a backbone for the development of novel anti-HIV agents.

Cellular and Pathogen-Specific Mechanistic Investigations

The in vitro evaluation of this compound and its analogues has spanned across oncology and microbiology, revealing diverse mechanisms of action. These studies have utilized a range of research cell lines and pathogenic strains to map the molecular interactions and cellular consequences of compound exposure.

Modulation of Cellular Growth and Apoptosis Pathways in Research Cell Lines

Research into the anticancer properties of imidazole derivatives has identified their capacity to interfere with key cellular processes that govern cell proliferation and survival. nih.gov While direct studies on this compound are limited, research on its analogue, the sulfonamide counterpart of 4(5)-aminoimidazole-5(4)-carboxamide (AICA), showed no inhibition of L1210 leukemia cell growth in culture. nih.gov

In contrast, a carboxamide derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has demonstrated notable activity. This compound acts as a specific inhibitor of protein kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers. nih.gov In preclinical studies, ICA-1s has been shown to decrease cell growth and induce apoptosis in various cancer cell lines. nih.govnih.gov The mechanism of apoptosis induction by a related compound, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAriboside), in Jurkat cells has been shown to be caspase-dependent, involving the activation of caspases 9 and 3, and the release of mitochondrial cytochrome c. nih.gov However, this effect was found to be independent of AMP-activated protein kinase (AMPK) activation in this specific cell line. nih.gov

Compound/DerivativeCell Line(s)Observed EffectMechanistic Insight
Sulfonamide analogue of AICAL1210 (Leukemia)No growth inhibitionNot applicable
ICA-1s (carboxamide derivative)Various cancer cell linesDecreased cell growth, induced apoptosisPKC-ι inhibition
AICAribosideJurkat (T-cell leukemia)Induced apoptosisCaspase-9 and -3 activation, cytochrome c release; AMPK-independent

Interaction with Gram-Positive and Gram-Negative Bacterial Targets in In Vitro Models

The antibacterial potential of imidazole-based compounds, including sulfonamide derivatives, has been an area of active investigation. nih.gov Studies have synthesized and evaluated novel imidazole and benzimidazole (B57391) sulfonamides against a panel of Gram-positive and Gram-negative bacteria. nih.gov Many of these synthesized compounds exhibited promising activity against both bacterial types. nih.gov

For instance, certain novel bis-sulfonamide compounds have demonstrated significant antibacterial effects, with Gram-positive bacteria appearing to be more sensitive in some cases. nih.gov Notably, some of these synthesized sulfonamides displayed inhibitory activity against β-lactam resistant strains of Staphylococcus epidermidis, a Gram-positive bacterium. nih.gov Other research has explored hybrids of imidazole with other heterocyclic moieties, such as 1,3,4-thiadiazole, which have shown activity against Klebsiella pneumoniae and E. coli. nih.gov

It is important to note that while these studies establish the potential of the broader class of imidazole sulfonamides, the specific activity of the parent compound, this compound, is not explicitly detailed in these findings.

Antifungal Mechanisms of Action in Yeast and Yeast-like Species Models

The antifungal properties of imidazole derivatives are well-established, with many commercial antifungal agents belonging to the azole class. nih.gov Research into novel imidazole derivatives has continued to explore their efficacy against various fungal pathogens, including Candida species. nih.govnih.gov

A study on 5-aminoimidazole-4-carboxamidrazone derivatives, which are structurally related to the sulfonamide, identified lead compounds with significant antifungal activity against Candida albicans and Candida krusei. nih.gov The mechanism of action for these derivatives was linked to the induction of oxidative stress, as the presence of an antioxidant, ascorbic acid, protected the fungal cells from the compounds' toxic effects. nih.gov These derivatives were found to be particularly potent against C. krusei, a species known for its intrinsic resistance to fluconazole. nih.gov

Furthermore, a range of 5-aminoimidazole 4-carboxamidrazones demonstrated broad-spectrum antifungal activity against various Candida species, Cryptococcus neoformans, and several dermatophytes. nih.gov The most potent of these compounds strongly inhibited the growth of C. krusei and C. neoformans. nih.gov As with the antibacterial studies, these findings highlight the potential of the imidazole scaffold in developing new antifungal agents, although direct mechanistic data on this compound itself is not specified.

Preclinical In Vivo Investigations (Mechanistic Focus)

To understand the potential of these compounds in a physiological context, in vivo studies are crucial. These investigations provide insights into the effects on tumor growth in living organisms and the pharmacokinetic properties of the compounds.

Effects on Tumor Growth in Murine Xenograft Models

Preclinical in vivo studies using murine xenograft models have provided evidence for the anticancer potential of imidazole derivatives. nih.govnih.gov Athymic nude mice xenografted with DU-145 human prostate cancer cells were treated with the PKC-ι inhibitor ICA-1s. nih.govnih.gov The results demonstrated a significant reduction in tumor growth in the treated mice compared to the untreated control group. nih.govnih.gov Specifically, the tumors in the treated animals grew at almost half the rate of the untreated tumors. nih.govnih.gov This in vivo efficacy corroborates the in vitro findings of decreased cell growth and apoptosis induction by this carboxamide derivative. nih.govnih.gov

CompoundAnimal ModelCancer Cell LineOutcome
ICA-1sAthymic nude miceDU-145 (Prostate)Significant reduction in tumor growth rate

Compound Stability and Distribution in Biological Systems for Research

The stability and distribution of a compound are critical parameters that influence its biological activity in vivo. For the carboxamide derivative ICA-1s, stability was assessed in human plasma at both 25°C and 37°C, where it was found to be stable over a two-hour period. nih.gov Following administration in a murine model, ICA-1s levels were measured in plasma over 24 hours. nih.gov Analysis of various tissues, including the heart, liver, kidney, and brain, was also performed to determine the accumulation of the compound. nih.gov These studies are essential for understanding the pharmacokinetic profile and ensuring that the compound can reach its target tissues in sufficient concentrations to exert a therapeutic effect.

Advanced Analytical Techniques in the Investigation of 5 Amino 1h Imidazole 4 Sulfonamide in Biological Systems

Chromatographic Separation and Detection for Biological Matrix Analysis

Chromatographic techniques are fundamental for the separation and quantification of 5-amino-1H-imidazole-4-sulfonamide from complex biological matrices such as plasma, urine, and tissue homogenates. The choice of method depends on the specific requirements of the analysis, including the need for high throughput, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of small molecules in biological samples. For this compound, a reversed-phase HPLC (RP-HPLC) method is often employed, utilizing a C18 column to separate the polar analyte from endogenous interferences.

A typical HPLC method for the analysis of sulfonamides involves extraction from the biological matrix, often by protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation. nih.gov A pre-column derivatization step with an agent like fluorescamine (B152294) can be used to enhance the fluorescence of the analyte, thereby increasing the sensitivity of detection. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

A developed HPLC method for a similar class of compounds, sulfonamides, was able to achieve satisfactory recoveries and repeatability, demonstrating its suitability for routine analysis. nih.gov For instance, a study on the determination of various sulfonamides in feed samples reported recoveries ranging from 79.3% to 114.0% with a limit of quantification (LOQ) between 41.3 and 89.9 µg/kg, showcasing the method's accuracy and sensitivity. nih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm or Fluorescence (Ex/Em specific to derivative)
Retention Time ~7.5 min (Hypothetical)

This table presents a hypothetical set of parameters based on typical HPLC methods for polar sulfonamides.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. chromatographyonline.com This is particularly advantageous for separating the target compound from closely eluting metabolites or matrix components in complex biological samples.

The principles of separation in UPLC are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the sub-2 µm particle columns. The enhanced resolution of UPLC can be critical for resolving isomeric metabolites of this compound, which may have very similar physicochemical properties. A study on the analysis of 24 sulfonamide antibiotics in instant pastries using UPLC-MS/MS demonstrated the high separation efficiency and sensitivity of this technique, with limits of detection in the range of 0.01–0.14 μg/kg. nih.gov

Table 2: Comparison of Typical Performance Characteristics of HPLC and UPLC

FeatureHPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Peak Resolution GoodExcellent
Analysis Time Longer (15-30 min)Shorter (1-10 min)
System Pressure Lower (1000-4000 psi)Higher (6000-15000 psi)
Solvent Consumption HigherLower

Mass Spectrometry for Metabolite Profiling and Compound Identification in Biological Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and quantification of metabolites of this compound in biological samples. nih.gov The high selectivity and sensitivity of MS allow for the detection of trace levels of the parent compound and its metabolites.

For metabolite profiling, a full-scan MS analysis is initially performed to detect all potential metabolites. Subsequently, tandem MS (MS/MS) is used to fragment the parent ion and its metabolites to obtain structural information. The fragmentation pattern provides a unique fingerprint for each compound, aiding in its identification. A study on the occurrence of sulfonamides and their transformation products in soil demonstrated the power of UHPLC-MS/MS in identifying 29 different transformation products. nih.gov

In a quantitative LC-MS/MS method, specific precursor-to-product ion transitions are monitored in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. youtube.com For this compound, one would select a specific precursor ion (the protonated or deprotonated molecule) and one or more product ions that are characteristic of its structure.

Table 3: Hypothetical MRM Transitions for the Analysis of this compound by LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 115
Fragment 225
Internal Standard[M+H]⁺Fragment A20

This table illustrates the type of data that would be generated in an MRM method development for the target compound.

Advanced Spectroscopic Methods for Ligand-Target Interaction Studies

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the thermodynamics and kinetics of these interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

An application note on small molecule detection by SPR demonstrated the feasibility of studying the interaction between carbonic anhydrase II and various sulfonamide inhibitors. biosensingusa.com The study successfully determined the kinetic and binding parameters for these interactions. biosensingusa.com

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. springernature.com In a typical ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed during the binding process is measured, allowing for the direct determination of the binding enthalpy (ΔH). From the titration curve, the binding affinity (Kₐ), and stoichiometry (n) of the interaction can also be determined. news-medical.net The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the binding interaction. frontiersin.org This information is invaluable for understanding the driving forces behind the molecular recognition process. frontiersin.orgnih.gov

Table 4: Thermodynamic and Kinetic Parameters Obtainable from SPR and ITC

ParameterTechniqueDescription
Association Rate (kₐ) SPRThe rate at which the compound binds to its target.
Dissociation Rate (kₑ) SPRThe rate at which the compound dissociates from its target.
Affinity (Kₑ) SPR, ITCThe strength of the binding interaction.
Enthalpy (ΔH) ITCThe heat change upon binding.
Entropy (ΔS) ITCThe change in disorder upon binding.
Stoichiometry (n) ITCThe ratio of compound to target in the complex.

Emerging Research Avenues and Future Perspectives for 5 Amino 1h Imidazole 4 Sulfonamide Research

Development of Novel Synthetic Pathways with Improved Efficiency and Sustainability

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be harsh and environmentally taxing. researchgate.net Modern synthetic chemistry is pivoting towards greener and more efficient methodologies. For 5-amino-1H-imidazole-4-sulfonamide and related compounds, this means exploring pathways that reduce toxic by-products and simplify purification processes. researchgate.net

Recent advancements focus on several key areas:

Alternative Sulfur Sources: Researchers are investigating the use of more stable and less reactive sulfur sources, such as sodium sulfinate and potassium pyrosulfite (K₂S₂O₅), to replace traditional sulfonyl chlorides. researchgate.netthieme-connect.com These reagents are often used in water, a green solvent, which simplifies product collection through simple filtration. researchgate.net

Catalytic Systems: Copper-catalyzed reactions are emerging as a robust method for forming the critical S-N bond in sulfonamides. thieme-connect.com These methods can offer high yields and broad substrate compatibility under mild conditions. thieme-connect.comacs.org

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in the same vessel, is a significant step towards efficiency. For instance, a one-pot synthesis of sulfonamides from unactivated acids and amines has been developed, which could be adapted for imidazole-based structures. acs.org This approach streamlines the process, saving time, resources, and reducing waste. acs.org

A comparative look at traditional versus emerging synthetic strategies highlights the push for sustainability:

FeatureTraditional Synthesis (e.g., Sulfonyl Chloride)Emerging Sustainable Synthesis
Solvent Often toxic (e.g., Dichloromethane, DMF) researchgate.netGreen solvents (e.g., Water) researchgate.net
Sulfur Source Highly reactive, potentially toxic researchgate.netStable, commercial sources (e.g., Sodium Sulfinate) researchgate.net
Process Multi-step with complex purificationsOne-pot reactions with simple filtration researchgate.netacs.org
By-products Can produce toxic organic waste thieme-connect.comReduced or non-toxic by-products thieme-connect.com

These modern approaches not only promise a reduced environmental footprint but also offer a more efficient and scalable production of this compound for research purposes. thieme-connect.com

Rational Design and Synthesis of Next-Generation Analogues Guided by Mechanistic Insights and SAR

The development of new and more effective analogues of this compound hinges on a deep understanding of its structure-activity relationship (SAR). SAR studies explore how modifications to a molecule's structure affect its biological activity, providing a roadmap for rational drug design. nih.govyoutube.com For sulfonamides in general, key SAR principles have been established. For instance, the N4 amino group is often essential for activity, and substitutions on this group can lead to prodrugs or inactive compounds. youtube.com

The design of next-generation analogues of this compound is being pursued through several strategies:

Scaffold Hopping and Derivatization: Researchers are exploring different substituents on the imidazole (B134444) ring and the sulfonamide group to enhance target binding and selectivity. nih.govacs.org For example, studies on related imidazole compounds have shown that introducing different aryl groups can significantly alter activity. nih.gov

Conjugation: Combining the this compound scaffold with other pharmacologically active moieties is another promising avenue. This has been explored with imidazole-coumarin conjugates, which have shown antiviral activity. mdpi.com

A study on 1-amino-1H-imidazole-5-carboxamide derivatives, which share a similar core structure, revealed that this scaffold could serve as a novel hinge-binder for kinase inhibitors, expanding the potential applications for such compounds. nih.gov This highlights the importance of exploring diverse chemical space around the imidazole core. nih.gov

Analogue Design StrategyRationalePotential OutcomeExample from Related Compounds
Scaffold Derivatization To optimize interactions with the biological target. nih.govnih.govIncreased potency and selectivity.Varying aryl groups on 4(5)-aryl-2-amino-1H-imidazoles to inhibit biofilm formation. nih.gov
Bioisosteric Replacement To improve pharmacokinetic or pharmacodynamic properties.Enhanced stability or reduced off-target effects.Modifying the sulfonamide group to alter pKa for better cell penetration. youtube.com
Molecular Conjugation To create hybrid molecules with dual or enhanced activity. mdpi.comNovel therapeutic applications or synergistic effects.Imidazole-coumarin conjugates with anti-HCV activity. mdpi.com

Advanced Mechanistic Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics)

To fully understand the biological role of this compound and its analogues, researchers are turning to "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system, offering deep insights into a compound's mechanism of action. biobide.comfrontiersin.org

Proteomics: This is the large-scale study of proteins. By treating cells or tissues with this compound and analyzing changes in the proteome, researchers can identify the specific proteins that interact with the compound. mdpi.commdpi.com This can reveal its direct targets and downstream effects on cellular pathways. biobide.com Techniques like mass spectrometry are central to identifying and quantifying these protein changes. nih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites, the small molecules involved in metabolism. mdpi.com Metabolomic profiling can show how this compound alters metabolic pathways within a cell. nih.gov This is particularly relevant as many sulfonamides are known to interfere with metabolic processes. youtube.com

The integration of proteomics and metabolomics provides a powerful, multi-layered view of a compound's biological impact. mdpi.com For instance, if a compound inhibits an enzyme (a protein), proteomics can identify the enzyme, while metabolomics can measure the resulting buildup of its substrate and depletion of its product. nih.govnih.gov This integrated approach is crucial for building a complete picture of the compound's effects and for identifying potential biomarkers of its activity. mdpi.comnih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies for Research Applications

The traditional "one drug, one target" paradigm is increasingly being complemented by polypharmacology, the concept that a single compound can interact with multiple targets. nih.govacs.org This can be advantageous in treating complex diseases with multiple contributing factors. The imidazole scaffold, present in this compound, is known for its ability to interact with a variety of enzymes and receptors, making it a promising candidate for multi-targeting strategies. nih.gov

Research into related imidazole-based compounds has demonstrated the potential for this approach. For example, some 1,5-diarylimidazoles have been shown to act as both microtubule-stabilizing agents and inhibitors of eicosanoid biosynthesis, two distinct activities relevant to neurodegenerative diseases. nih.govacs.org The rational design of such multi-targeted ligands is challenging but holds significant promise. acs.org

Future research on this compound could involve:

Screening the compound against a wide range of biological targets to identify any secondary activities.

Designing analogues that intentionally engage multiple, disease-relevant targets.

Investigating its potential in complex diseases where a multi-pronged approach is beneficial.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Pipelines

For this compound research, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing SAR data for sulfonamides and imidazoles to predict the biological activity of new, virtual analogues of this compound. nih.govnih.gov This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov

Generative AI: Generative models can design entirely new molecules that are optimized for specific properties, such as high affinity for a target protein and favorable pharmacokinetic profiles. stanford.edu This could lead to the discovery of novel imidazole sulfonamides with enhanced efficacy.

Omics Data Analysis: The massive datasets generated by proteomics and metabolomics experiments are well-suited for analysis by ML algorithms. researchgate.net These tools can identify complex patterns and correlations that may not be apparent to human researchers, helping to uncover novel mechanisms of action and biomarkers. researchgate.net

Q & A

Basic Research Question: What are the optimal conditions for synthesizing 5-amino-1H-imidazole-4-sulfonamide, and how can reaction parameters be systematically optimized?

Answer:
Synthesis optimization involves systematic parameter variation, including temperature, solvent selection, and catalyst use. For imidazole sulfonamides, refluxing with sodium acetate (15 mmol) and sulfonamide derivatives (12 mmol) in glacial acetic acid at 100°C for 17–19 hours is a validated approach . Acidic solvents (e.g., acetic acid) enhance intermediate stabilization, while stepwise crystallization using DMF/ethanol/water mixtures improves yield . Methodological optimization should employ Design of Experiments (DoE) to evaluate parameter interactions, with HPLC monitoring to track reaction progress and impurity formation.

Basic Research Question: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity by resolving imidazole ring protons (δ 7.5–8.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) and detects byproducts .
  • Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., m/z 180.61 for 1-methyl derivatives) and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in hydrates or salts .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound derivatives that influence biological activity?

Answer:

  • Functional Group Modification: Substitute sulfonamide (-SO₂NH₂) with methyl, trifluoromethyl, or aryl groups to assess steric/electronic effects on enzyme inhibition .
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., carbonic anhydrase) based on substituent positioning .
  • Biological Assays: Test derivatives against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) to correlate structural changes with activity .
  • Case Study: Derivatives with 4-fluorophenyl substitutions showed enhanced antiproliferative activity due to improved hydrophobic interactions .

Advanced Research Question: What strategies are recommended for resolving discrepancies in biological activity data observed across different studies of this compound derivatives?

Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables in published datasets .
  • Solubility Profiling: Address false negatives by testing derivatives in DMSO/PBS mixtures to ensure compound dissolution .
  • Case Example: Contradictory IC₅₀ values for antifungal activity were resolved by controlling pH (6.5–7.5), which affects sulfonamide ionization .

Advanced Research Question: What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound in various solvent systems?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMF) to predict degradation pathways or aggregation tendencies .
  • pKa Prediction: Use MarvinSketch or ACD/Labs to estimate sulfonamide protonation states under physiological conditions .
  • Case Study: DFT revealed that electron-withdrawing groups (e.g., -CF₃) stabilize the sulfonamide moiety in aqueous media, reducing hydrolysis rates .

Advanced Research Question: How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

Answer:

  • Isotope Labeling: Synthesize ¹⁴C-labeled analogs to track metabolite formation via LC-MS/MS .
  • Microsomal Assays: Incubate derivatives with liver microsomes (human/rat) to identify Phase I oxidation products .
  • Enzyme Inhibition: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes involved .
  • Case Example: AICAR (a riboside analog) undergoes phosphorylation to ZMP, a known AMPK activator, highlighting the role of nucleoside transporters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.